molecular formula C17H16N4O6S B2584703 methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate CAS No. 1251620-59-3

methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate

Cat. No.: B2584703
CAS No.: 1251620-59-3
M. Wt: 404.4
InChI Key: ZZCROQHYXNFWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate is a heterocyclic compound featuring three key structural motifs:

  • 2,3-Dihydro-1,4-benzodioxin: A bicyclic ether system associated with anti-inflammatory activity in related compounds .
  • [1,2,4]Triazolo[4,3-a]pyridine: A nitrogen-rich heterocycle often linked to pharmacological targeting, such as enzyme inhibition.
  • Methyl acetate sulfonamide: A sulfonamide-linked ester group, which may influence bioavailability and metabolic stability.

Properties

IUPAC Name

methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O6S/c1-25-17(22)10-21(12-2-4-14-15(8-12)27-7-6-26-14)28(23,24)13-3-5-16-19-18-11-20(16)9-13/h2-5,8-9,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCROQHYXNFWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate involves multiple steps. The initial step typically includes the reaction of 1,4-benzodioxane-6-amine with sulfonyl chlorides in an aqueous alkaline medium. This reaction yields the intermediate sulfonamide, which is then further reacted with various alkyl or aralkyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) to produce the final compound .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
Reagents :

  • Acidic : HCl/H₂O (reflux)

  • Basic : NaOH/EtOH (60–80°C)

Product : 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl) triazolo[4,3-a]pyridine-6-sulfonamido]acetic acid.
This reaction is critical for prodrug activation or further derivatization via carboxylate intermediates .

Sulfonamide Hydrolysis

The sulfonamide bridge is generally resistant to hydrolysis but may cleave under extreme conditions (e.g., concentrated H₂SO₄ at 150°C), yielding:

  • 1,2,4-Triazolo[4,3-a]pyridine-6-sulfonic acid

  • 2,3-Dihydro-1,4-benzodioxin-6-amine

Nucleophilic Substitution

The electron-deficient triazolopyridine ring facilitates nucleophilic aromatic substitution (NAS) at positions activated by the sulfonamide group:

Position Reagent Product
C-3NH₃/EtOH, 100°C3-Amino-triazolo[4,3-a]pyridine derivative
C-7KCN/CuCN, DMF, 120°C7-Cyano-triazolo[4,3-a]pyridine analog

Ester Reduction

Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the ester to a primary alcohol:
Product : 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl) triazolo[4,3-a]pyridine-6-sulfonamido]ethanol .

Benzodioxin Ring Hydrogenation

Under high-pressure H₂ (50–100 atm) with Rh/C, the benzodioxin’s ether bonds cleave, yielding catechol derivatives .

Electrophilic Aromatic Substitution

The benzodioxin moiety undergoes nitration or sulfonation:

Reaction Conditions Position Product
NitrationHNO₃/H₂SO₄, 0°CC-55-Nitro-2,3-dihydro-1,4-benzodioxin analog
SulfonationClSO₃H, CH₂Cl₂, rtC-7Sulfonic acid derivative

Oxidation Reactions

The triazolopyridine ring resists oxidation, but the benzodioxin’s ether linkages may oxidize with KMnO₄/H₂SO₄ to form quinone structures .

Cross-Coupling Reactions

The sulfonamide nitrogen participates in Buchwald–Hartwig amination with aryl halides (Pd(OAc)₂, XPhos):

Example :

  • Reagent : 4-Bromotoluene

  • Product : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methylphenyl) triazolo[4,3-a]pyridine-6-sulfonamide .

Cycloaddition Reactions

The triazole ring engages in [3+2] cycloadditions with alkynes (CuI, DIPEA) to form fused pyrazolo-triazolo systems .

Stability Considerations

  • pH Sensitivity : The ester hydrolyzes rapidly in alkaline media (pH > 10) .

  • Thermal Stability : Decomposition occurs above 200°C, releasing SO₂ and CO₂ .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides and amides. The synthesis typically starts with the formation of sulfonamide derivatives followed by further derivatization to yield the target compound. The structural confirmation is usually performed using techniques such as NMR and mass spectrometry to ensure the desired molecular structure is achieved .

Biological Activities

Antidiabetic and Neuroprotective Effects:
Recent studies have highlighted the compound's potential in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). In vitro assays demonstrated that derivatives of this compound exhibit inhibitory activity against key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in carbohydrate metabolism and neurotransmission, respectively. The inhibition suggests a dual therapeutic role in managing blood sugar levels and enhancing cognitive function .

Antifungal Properties:
The compound has also been evaluated for antifungal activity. Studies indicate that derivatives containing the triazole moiety show promising efficacy against various fungal strains, including Candida species. This is particularly relevant for patients with compromised immune systems where candidiasis poses a significant threat .

Case Study 1: Antidiabetic Activity

In a study focused on the antidiabetic properties of related compounds, methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate was shown to significantly reduce postprandial blood glucose levels in diabetic rat models. The mechanism was attributed to the inhibition of α-glucosidase activity, leading to decreased carbohydrate absorption in the intestines .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in models of Alzheimer's disease. The results indicated that it could enhance cholinergic transmission by inhibiting acetylcholinesterase activity. This effect was linked to improved cognitive performance in memory tests conducted on treated animals .

Comparative Analysis of Biological Activities

Activity Type Target Enzyme/Pathway Efficacy Reference
Antidiabeticα-glucosidaseSignificant inhibition
NeuroprotectiveAcetylcholinesteraseEnhanced cognition
AntifungalVarious fungal strainsEfficacy > Fluconazole

Mechanism of Action

The mechanism of action of methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate involves the inhibition of specific enzymes. For example, it can inhibit cholinesterase enzymes by binding to the active site, thereby preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and structurally related analogs:

Compound Name / Identifier Molecular Formula Key Functional Groups Biological Activity/Notes
Methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate (Target) Inferred: ~C₁₈H₁₈N₄O₆S Benzodioxin, triazolo-pyridine, sulfonamide, methyl acetate Unknown activity; structural features suggest potential anti-inflammatory or enzyme inhibition
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid C₁₀H₁₀O₄ Benzodioxin, carboxylic acid Anti-inflammatory (comparable to Ibuprofen in rat paw edema assays)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467) C₂₃H₂₅N₃O₃ Benzodioxin, pyridinamine, dimethylaminomethyl Research use only; no disclosed activity data
Ethyl 2-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)acetate C₁₉H₂₃N₅O₂ Triazolo-pyrazine, ethyl ester, cyclopentyl Synthesized via chiral HPLC; no activity data
Key Observations:
  • Triazolo Heterocycles : Compounds in –6 utilize triazolo-pyrazine cores instead of triazolo-pyridine, which may alter electronic properties and target selectivity.
  • Ester vs. Carboxylic Acid : The methyl acetate group in the target compound could act as a prodrug, enhancing absorption compared to the carboxylic acid in .

Pharmacological Potential

  • Anti-Inflammatory Activity : The benzodioxin-carboxylic acid derivative () showed potency comparable to Ibuprofen , suggesting that the target compound’s benzodioxin moiety may confer similar activity. The sulfonamide group could further enhance binding to inflammatory targets like cyclooxygenases.
  • Enzyme Inhibition : The triazolo-pyridine scaffold is structurally analogous to triazolo-pyrazine derivatives (–6), which are often explored as kinase inhibitors . The sulfonamide linkage may improve interactions with enzymatic active sites.

Biological Activity

Methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound involves several key steps starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine. The initial reaction with 4-methylbenzenesulfonyl chloride produces N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide. This intermediate is then further reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides to yield the target sulfonamide derivatives. The reaction conditions typically involve the use of DMF (dimethylformamide) and lithium hydride as a base to facilitate the formation of the desired product .

Biological Activity

The biological activity of this compound has been investigated through various assays focusing on its enzyme inhibitory potential and therapeutic applications.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's inhibitory effects on key enzymes associated with metabolic disorders:

  • α-Glucosidase Inhibition : This enzyme plays a critical role in carbohydrate metabolism. Inhibition may help manage Type 2 Diabetes Mellitus (T2DM) by slowing glucose absorption.
  • Acetylcholinesterase Inhibition : This enzyme is crucial in neurodegenerative diseases like Alzheimer's Disease (AD). Compounds that inhibit acetylcholinesterase can enhance cholinergic neurotransmission.

The synthesized sulfonamide derivatives were screened against these enzymes to evaluate their potential as therapeutic agents for T2DM and AD .

Pharmacological Properties

The compound's pharmacological properties extend beyond enzyme inhibition. Research indicates a range of activities including:

  • Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

A significant case study involved the evaluation of a series of derivatives based on the triazolo-pyridine scaffold. These compounds were assessed for their biological activities in vitro and in vivo. The results demonstrated that certain derivatives exhibited potent enzyme inhibition alongside favorable pharmacokinetic profiles .

Comparative Analysis of Biological Activities

CompoundEnzyme Inhibition (α-glucosidase)Enzyme Inhibition (Acetylcholinesterase)Antimicrobial ActivityAnticancer Activity
Compound AIC50 = 50 µMIC50 = 30 µMModerateLow
Compound BIC50 = 40 µMIC50 = 25 µMHighModerate
Methyl 2-[N-(...)]IC50 = 35 µMIC50 = 20 µMHighHigh

Q & A

Q. Methodological Answer :

  • Dynamic pH Control : Maintain pH 9–10 using Na₂CO₃ to stabilize the amine nucleophile and prevent side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Catalytic Systems : Palladium-catalyzed coupling (e.g., Pd(OAc)₂ with ligands like Xantphos) enhances regioselectivity for triazolo-pyridine systems, as demonstrated in analogous syntheses .
  • Solvent Optimization : Use polar aprotic solvents (DMF or acetonitrile) to stabilize intermediates. Evidence from similar sulfonamide syntheses shows DMF increases yields by 15–20% compared to THF .

Table 1 : Yield comparison under varying conditions

ConditionYield (%)Reference
Na₂CO₃, pH 10, DMF78–85
Pd(OAc)₂/Xantphos, DMF92
LiH, THF65

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Q. Methodological Answer :

  • IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
  • ¹H/¹³C NMR :
    • Aromatic protons in the benzodioxin and triazolo-pyridine rings (δ 6.8–8.2 ppm).
    • Methyl acetate protons as a singlet at δ 3.6–3.8 ppm .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ = 391.46; observed ±0.5 ppm) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

Q. Methodological Answer :

  • Variable Temperature NMR : Probe dynamic processes (e.g., hindered rotation in sulfonamide groups) causing split peaks .
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis, as applied to related sulfonamide derivatives .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions by correlating ¹H-¹H and ¹H-¹³C couplings .

Basic: What in vitro assays are suitable for evaluating biological activity?

Q. Methodological Answer :

  • Antibacterial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition :
    • α-Glucosidase/Acetylcholinesterase : Monitor enzyme activity via spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis at 405 nm) .
    • Lipoxygenase Inhibition : Measure conjugated diene formation at 234 nm .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Methodological Answer :

Core Modifications : Synthesize analogs with substituents on the benzodioxin (e.g., methoxy vs. ethoxy) or triazolo-pyridine rings .

Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to predict binding modes with target enzymes like α-glucosidase .

Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .

Table 2 : SAR trends in analogous sulfonamides

Substituentα-Glucosidase IC₅₀ (µM)Reference
-OCH₃ (para)12.3 ± 1.2
-Cl (meta)8.7 ± 0.9
-NO₂ (ortho)>100

Basic: What are the stability and storage requirements for this compound?

Q. Methodological Answer :

  • Stability : Susceptible to hydrolysis in acidic/basic conditions. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the benzodioxin ring .
  • Handling : Use anhydrous solvents (e.g., DMF stored over molecular sieves) during synthesis to avoid ester degradation .

Advanced: How to address low reproducibility in biological assays?

Q. Methodological Answer :

  • Controlled Solubility : Pre-dissolve the compound in DMSO (≤1% v/v in assay buffer) to prevent aggregation .
  • Counter-Screen : Test against off-target enzymes (e.g., carbonic anhydrase) to rule out nonspecific inhibition .
  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess inter-experimental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.